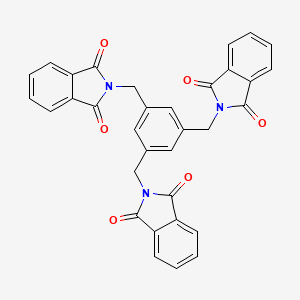
2,2',2''-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione) is a complex organic compound characterized by its unique structure, which includes three isoindoline-1,3-dione groups attached to a benzene ring via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione) typically involves the reaction of benzene-1,3,5-triyltrimethanol with isoindoline-1,3-dione under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the methylene bridges .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione) involves its interaction with specific molecular targets. The isoindoline-1,3-dione groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The methylene bridges provide flexibility, allowing the compound to adopt various conformations and interact with different targets .
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(oxy)triacetate: Similar structure but with oxy groups instead of isoindoline-1,3-dione.
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide: Contains ethyne and pyridinium groups, offering different chemical properties.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyltris(methylene))tris(isoindoline-1,3-dione) is unique due to its combination of isoindoline-1,3-dione groups and methylene bridges, which provide a balance of rigidity and flexibility. This makes it particularly useful in applications requiring specific molecular interactions and conformations .
Properties
Molecular Formula |
C33H21N3O6 |
|---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
2-[[3,5-bis[(1,3-dioxoisoindol-2-yl)methyl]phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H21N3O6/c37-28-22-7-1-2-8-23(22)29(38)34(28)16-19-13-20(17-35-30(39)24-9-3-4-10-25(24)31(35)40)15-21(14-19)18-36-32(41)26-11-5-6-12-27(26)33(36)42/h1-15H,16-18H2 |
InChI Key |
DCZZUTHVTANFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC(=C3)CN4C(=O)C5=CC=CC=C5C4=O)CN6C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
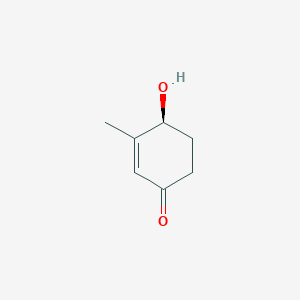
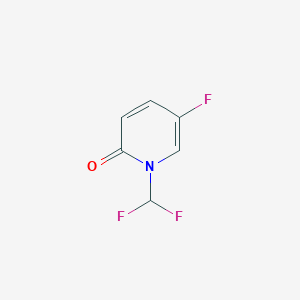
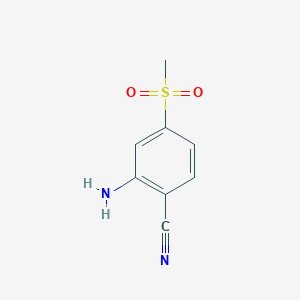
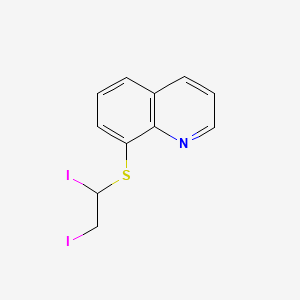
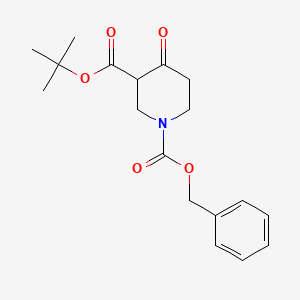
![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)
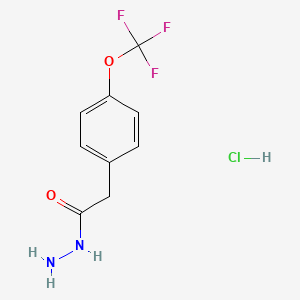


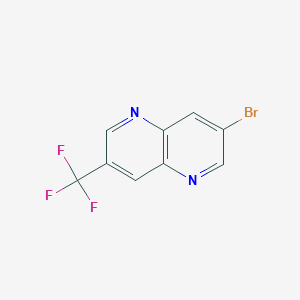
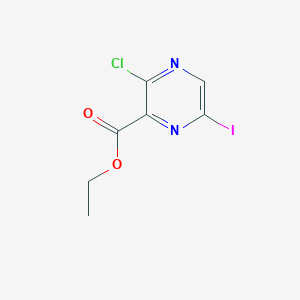
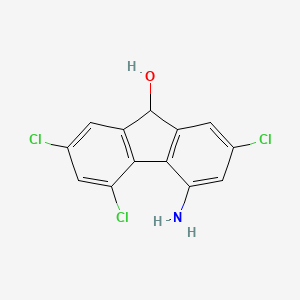
![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
